molecular formula C16H27BO2S B1317471 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 850881-09-3

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1317471
CAS No.: 850881-09-3
M. Wt: 294.3 g/mol
InChI Key: XCXAUPBHQCCWCI-UHFFFAOYSA-N
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Description

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the formation of conjugated polymers and organic electronic materials. This compound features a thiophene ring substituted with a hexyl group and a boronate ester moiety, making it a versatile building block in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Hexylthiophene-2-boronic acid pinacol ester, is in the field of electronic and optoelectronic applications . This compound is used in the synthesis of regioregular thiophene-based conjugated polymers, which have exceptional optical and conductive properties .

Mode of Action

This compound interacts with its targets through a process known as direct arylation polymerization (DArP) . DArP is a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors . It also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the synthesis of regioregular polythiophenes . These pathways involve various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .

Pharmacokinetics

The compound’s properties such as molecular weight, density, and structure can be found in various chemical databases .

Result of Action

The result of the action of this compound is the creation of functionalized regioregular polythiophenes . These materials exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination of 3-Hexylthiophene: The starting material, 3-hexylthiophene, is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-hexylthiophene.

    Borylation Reaction: The brominated product is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate. This reaction forms the desired boronate ester, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

    Oxidation and Reduction: While the boronate ester moiety is relatively stable, the thiophene ring can undergo oxidation reactions under harsh conditions, leading to the formation of sulfoxides or sulfones.

    Substitution Reactions: The hexyl group on the thiophene ring can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), toluene, dimethylformamide (DMF)

Major Products

    Conjugated Polymers: Used in the synthesis of polythiophenes and other conjugated polymers for electronic applications.

    Functionalized Thiophenes: Further functionalization can lead to a variety of thiophene derivatives with different properties.

Scientific Research Applications

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Organic Electronics: Used in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Material Science: Plays a crucial role in the development of conductive polymers and materials with unique optical and electronic properties.

    Medicinal Chemistry: Investigated for its potential in drug delivery systems and as a building block for bioactive molecules.

    Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical and biological analytes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • This compound
  • This compound

Uniqueness

Compared to other boronate esters, this compound offers a unique combination of solubility, stability, and electronic properties. Its hexyl-substituted thiophene ring provides enhanced solubility in organic solvents, making it easier to process in various applications. Additionally, the compound’s ability to form conjugated polymers with desirable electronic properties sets it apart from other similar compounds.

Properties

IUPAC Name

2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXAUPBHQCCWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586569
Record name 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850881-09-3
Record name 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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